Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
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Description
The compound “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a significant intermediate of 1H-indazole derivatives . It has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 .
Molecular Structure Analysis
The structure of the related compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .
Chemical Reactions Analysis
As a significant intermediate of 1H-indazole substituted at the most extensively studied C3 and C5 positions, the related compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Scientific Research Applications
Intermediate for Biologically Active Compounds
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group serve as intermediates in the synthesis of various biologically active compounds. For example, they are used in the synthesis of crizotinib, an anticancer medication .
Synthesis of Indazole Derivatives
These compounds are significant intermediates for synthesizing 1H-indazole derivatives, which have various pharmacological properties .
Organic Intermediates with Borate and Sulfonamide Groups
The presence of borate and sulfonamide groups in these intermediates suggests their use in nucleophilic and amidation reactions to synthesize compounds with potential biological activity .
Boric Acid Derivatives
As important boric acid derivatives, these compounds can be utilized in reactions to create other complex molecules with potential applications in materials science or medicinal chemistry .
properties
IUPAC Name |
N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHXMAMMHVNUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine |
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